molecular formula C16H17NO4S B5618920 ethyl 2-[(ethoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate

ethyl 2-[(ethoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate

Cat. No. B5618920
M. Wt: 319.4 g/mol
InChI Key: POLOULHEBXOTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 2-[(ethoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate and related compounds involves multi-component reactions, condensations, and interactions with various reagents under controlled conditions. For instance, Mohamed (2021) described a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the interaction of specific acetate derivatives with arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature, showcasing the versatility and complexity of synthesizing such compounds (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of ethyl 2-[(ethoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate derivatives is confirmed through spectroscopic data and elemental analysis. Menati et al. (2020) prepared a new azo-Schiff base and studied its structure via IR, HNMR spectroscopy, and single-crystal X-ray diffraction, revealing a planar geometric structure with slight deviations and intermolecular hydrogen bonding (Menati et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving ethyl 2-[(ethoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate derivatives are diverse, including cyclizations, interactions with amines, and multicomponent reactions. Shipilovskikh et al. (2014) detailed the reaction of a similar compound with primary amines in toluene under reflux, leading to various derivatives, highlighting the compound's reactivity and potential for creating a wide array of chemical structures (Shipilovskikh et al., 2014).

Physical Properties Analysis

The physical properties, including crystal structure and spectroscopic characterization, provide insights into the stability, solubility, and potential applications of these compounds. For instance, the crystal structure and spectroscopic (FT-IR, 1H and 13C NMR) characterization of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, a related compound, were studied, offering a basis for understanding the physical properties of ethyl 2-[(ethoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate derivatives (Pekparlak et al., 2018).

properties

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-3-20-15(18)12-10-13(11-8-6-5-7-9-11)22-14(12)17-16(19)21-4-2/h5-10H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLOULHEBXOTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.